(Pyridin-4-ylmethyl)urea
Overview
Description
(Pyridin-4-ylmethyl)urea is an organic compound that features a pyridine ring attached to a urea moiety
Mechanism of Action
Target of Action
(Pyridin-4-ylmethyl)urea, also known as DS68702229, has been identified as a potent activator of Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that catalyzes the rate-limiting step of the nicotinamide adenine dinucleotide (NAD) salvage pathway . NAD plays a pivotal role in energy metabolism and boosting NAD has positive effects on metabolic regulation .
Mode of Action
The compound interacts with its target, NAMPT, by activating it . This activation leads to an increase in cellular NAD levels
Biochemical Pathways
The activation of NAMPT affects the NAD salvage pathway, which is the dominant NAD synthetic pathway in mammals . This pathway converts nicotinamide back to NAD . By increasing the activity of NAMPT, the compound boosts the production of NAD, which is a biologically important cellular factor implicated in many metabolic processes in cells .
Pharmacokinetics
The compound exhibits an excellent pharmacokinetic profile in mice after oral administration . .
Result of Action
The activation of NAMPT and the subsequent increase in cellular NAD levels have several effects. For instance, in the context of obesity, the oral administration of the compound to high-fat diet-induced obese mice resulted in a decrease in body weight . This suggests that the compound could potentially be used in the treatment of obesity.
Biochemical Analysis
Biochemical Properties
(Pyridin-4-ylmethyl)urea has been shown to interact with various biomolecules, including enzymes and proteins, within the cell . These interactions are believed to be responsible for its antiproliferative activity .
Cellular Effects
This compound has been found to have significant effects on various types of cells, particularly cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These actions at the molecular level are believed to be responsible for its antiproliferative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, with varying effects observed at different dosages .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process that is currently being studied . It is believed to interact with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . It is believed that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-4-ylmethyl)urea typically involves the reaction of pyridine-4-carboxaldehyde with urea under specific conditions. One common method is the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and scalable, making it suitable for industrial production.
Industrial Production Methods
Industrial production of this compound often employs metal-catalyzed C–N cross-coupling reactions or carbonylation with carbon oxides and their equivalents . These methods are efficient and can be carried out on a large scale, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Pyridin-4-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine-4-carboxylic acid derivatives, while reduction can produce pyridin-4-ylmethanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Pyridin-4-ylmethyl)urea is used as a ligand in coordination chemistry to form complexes with transition metals
Biology and Medicine
In biological and medicinal research, this compound derivatives have shown promise as anticancer agents . They exhibit significant antiproliferative activity against various cancer cell lines, making them potential candidates for drug development.
Industry
Industrially, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
1-(2-phenyl-1,3-benzoxazol-6-yl)-3-(pyridin-4-ylmethyl)urea: A potent NAMPT activator with similar biological activity.
1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea: Exhibits significant antiproliferative activity against cancer cell lines.
Uniqueness
(Pyridin-4-ylmethyl)urea stands out due to its unique combination of a pyridine ring and a urea moiety, which imparts distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential as a therapeutic agent make it a valuable compound in various fields of research.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool for scientific research and industrial applications.
Properties
IUPAC Name |
pyridin-4-ylmethylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7(11)10-5-6-1-3-9-4-2-6/h1-4H,5H2,(H3,8,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZZANSZTMOPAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311954 | |
Record name | N-(4-Pyridinylmethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701311954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36226-33-2 | |
Record name | N-(4-Pyridinylmethyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36226-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Pyridinylmethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701311954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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